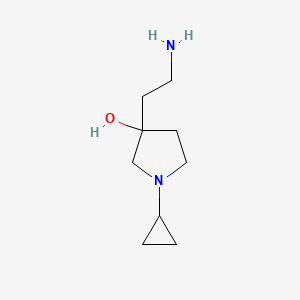
3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to a pyrrolidine ring, with an aminoethyl side chain. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpyrrolidinone derivatives, while reduction can produce cyclopropylpyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl side chain allows the compound to bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group can interact with hydrophobic pockets in receptor proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
3-(2-Aminoethyl)-1-cyclopropylpyrrolidin-3-ol can be compared with other similar compounds, such as:
Tryptamine: Both compounds have an aminoethyl side chain, but tryptamine features an indole ring instead of a cyclopropyl group.
Cyclopropylamine: This compound shares the cyclopropyl group but lacks the pyrrolidine ring and aminoethyl side chain.
Pyrrolidine derivatives: Various pyrrolidine derivatives exist, but the presence of the cyclopropyl group and aminoethyl side chain makes this compound unique.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1-cyclopropylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-5-3-9(12)4-6-11(7-9)8-1-2-8/h8,12H,1-7,10H2 |
Clave InChI |
SCGDBQFHWNZFMC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC(C2)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


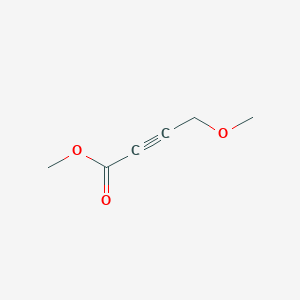
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)
![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)
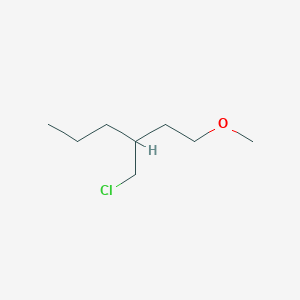

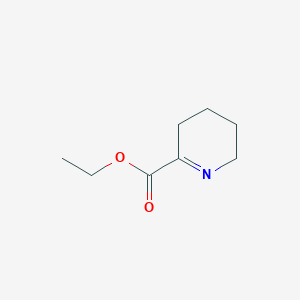
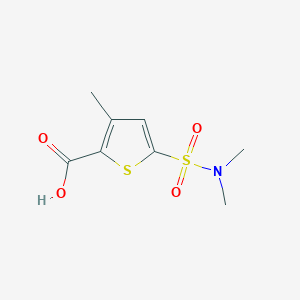

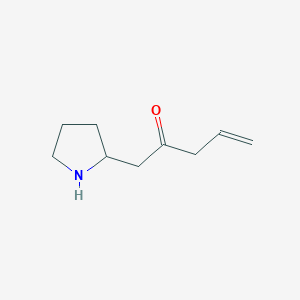
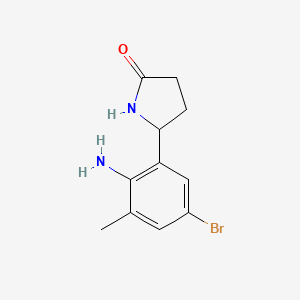
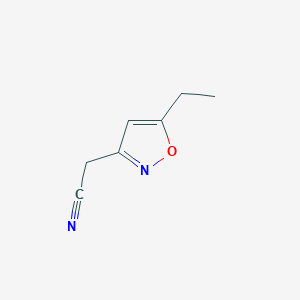
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)


